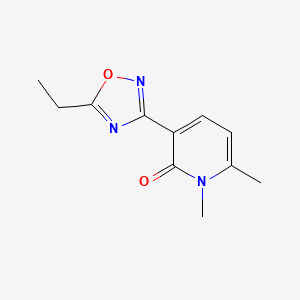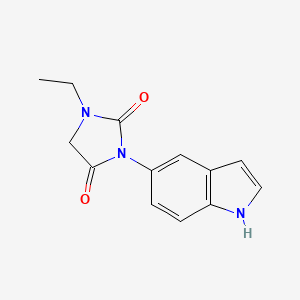
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The presence of the indole ring imparts significant biological activity, making it a compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione typically involves the condensation of an indole derivative with an appropriate imidazolidine-2,4-dione precursor. One common method involves the reaction of 1-ethyl-1H-indole-5-carboxaldehyde with imidazolidine-2,4-dione in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The imidazolidine-2,4-dione ring can be reduced to form imidazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include oxindole derivatives, reduced imidazolidine derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of 1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, the compound can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity .
類似化合物との比較
Similar Compounds
- 1-ethyl-3-(1H-indol-3-yl)imidazolidine-2,4-dione
- 1-ethyl-3-(1H-indol-7-yl)imidazolidine-2,4-dione
- 1-methyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione
Uniqueness
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities compared to other similar compounds. The position of the ethyl group and the indole moiety can significantly influence the compound’s interaction with biological targets, leading to variations in its pharmacological properties .
特性
IUPAC Name |
1-ethyl-3-(1H-indol-5-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-15-8-12(17)16(13(15)18)10-3-4-11-9(7-10)5-6-14-11/h3-7,14H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYLFVURZVENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)N(C1=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
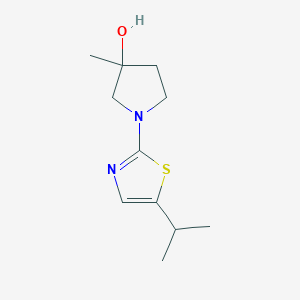
![5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole](/img/structure/B7360617.png)
![3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B7360620.png)
![N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine](/img/structure/B7360627.png)
![N-(3-ethyloxolan-3-yl)pyrrolo[1,2-b]pyridazine-7-carboxamide](/img/structure/B7360628.png)
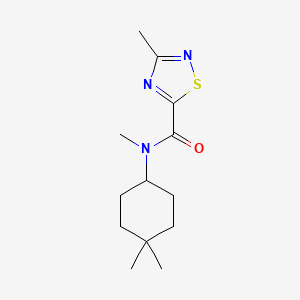


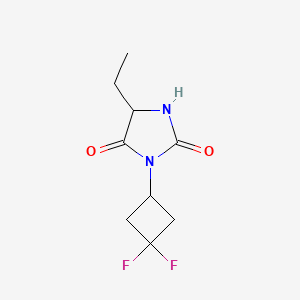
![4-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ylmethyl)-1,3-oxazole](/img/structure/B7360676.png)
![2-[(3-chloropyridin-4-yl)methylamino]-2,3-dihydro-1H-inden-4-ol](/img/structure/B7360678.png)
![(7aS)-7a-methyl-2-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7360683.png)
![5-Cyclopropylsulfonyl-5-azaspiro[3.4]octane](/img/structure/B7360698.png)
